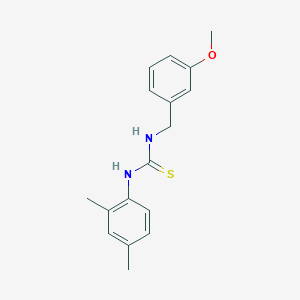
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) and by chelating transition metal ions. It has been shown to protect against lipid peroxidation, protein oxidation, and DNA damage. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to improve endothelial function, reduce blood pressure, and protect against atherosclerosis. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In addition, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to improve insulin sensitivity and to protect against diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high molar extinction coefficient, which makes it suitable for spectrophotometric assays. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is also cell-permeable, which allows it to scavenge intracellular ROS. However, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has some limitations, including its low solubility in water and its potential to form adducts with proteins and other biomolecules.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. One area of interest is the development of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea analogs with improved solubility and bioavailability. Another area of interest is the investigation of the role of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea in aging and age-related diseases. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been proposed as a potential therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and diabetes. Further research is needed to determine the efficacy and safety of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea in these conditions.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized via a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 3-methoxybenzylamine. The resulting product is then treated with hydrochloric acid to produce N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. The synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been used as a spin trap for the detection of free radicals in biological systems.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-8-16(13(2)9-12)19-17(21)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZGJBUXRKFURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)
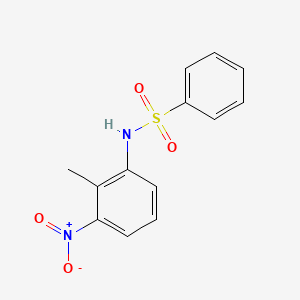
![N'-[(2,4-dimethylphenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B5747392.png)
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
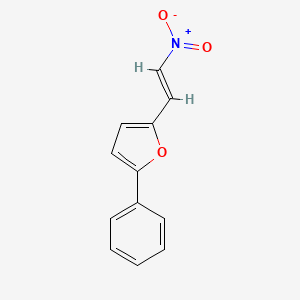
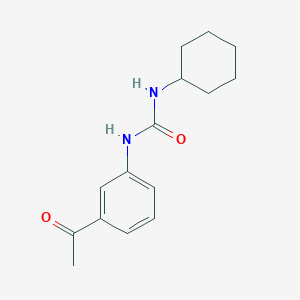
![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
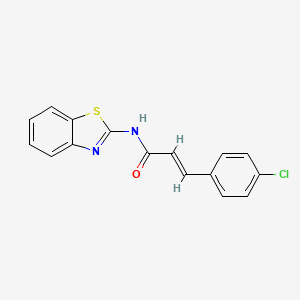
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)